

# Spectroscopic Profile of 4-Phenylazobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Phenylazobenzoic acid

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This technical guide provides an in-depth overview of the spectroscopic properties of **4-Phenylazobenzoic acid**, a molecule of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, offering a comprehensive reference for its characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **4-Phenylazobenzoic acid** reveal its unique chemical environment.

### $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum of **4-Phenylazobenzoic acid** is characterized by distinct signals corresponding to the aromatic protons of the two phenyl rings and the carboxylic acid proton. The chemical shifts ( $\delta$ ) are influenced by the electron-withdrawing nature of the azo group and the carboxylic acid group.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **4-Phenylazobenzoic Acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.20	d	2H	Protons ortho to -COOH
~8.00	d	2H	Protons ortho to -N=N-
~7.95	d	2H	Protons meta to -COOH
~7.55	m	3H	Protons meta and para to -N=N-
~13.0 (broad)	s	1H	-COOH

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used.

## <sup>13</sup>C NMR Spectrum

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of **4-Phenylazobenzoic acid** shows distinct signals for the carboxylic acid carbon, the carbons of the two aromatic rings, and the carbons attached to the azo group.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **4-Phenylazobenzoic Acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
~167	C=O (Carboxylic acid)
~155	C-N (Carbon attached to azo group)
~152	C-N (Carbon attached to azo group)
~134	Quaternary carbon in the benzoic acid ring
~131	CH of the phenyl ring
~130	CH of the benzoic acid ring
~129	CH of the phenyl ring
~123	CH of the benzoic acid ring
~122	CH of the phenyl ring

Note: The specific assignments can be confirmed using two-dimensional NMR techniques.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4-Phenylazobenzoic acid** displays characteristic absorption bands for the carboxylic acid group, the azo group, and the aromatic rings.<sup>[1][2]</sup>

Table 3: IR Spectroscopic Data for **4-Phenylazobenzoic Acid**<sup>[1][2]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300-2500	Broad	O-H stretch (Carboxylic acid dimer)
~1680	Strong	C=O stretch (Carboxylic acid)
~1600, ~1485	Medium	C=C stretch (Aromatic rings)
~1420	Medium	N=N stretch (Azo group)
~1300	Medium	C-O stretch (Carboxylic acid)
~920	Broad	O-H bend (Carboxylic acid dimer)
~850, ~770, ~690	Strong	C-H out-of-plane bend (Aromatic rings)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of **4-Phenylazobenzoic acid** is characterized by two main absorption bands corresponding to the  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$  transitions of the azobenzene chromophore.<sup>[3][4]</sup>

Table 4: UV-Vis Spectroscopic Data for **4-Phenylazobenzoic Acid** in Ethanol<sup>[3][4]</sup>

$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ ) (L mol <sup>-1</sup> cm <sup>-1</sup> )	Transition
~320	~21,000	$\pi \rightarrow \pi$
~450	~500	$n \rightarrow \pi$

Note: The position and intensity of the absorption bands can be influenced by the solvent polarity.<sup>[3]</sup>

## Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented in this guide.

## NMR Spectroscopy

### Sample Preparation:

- Weigh approximately 10-20 mg of **4-Phenylazobenzoic acid**.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.
- Cap the NMR tube and ensure the sample is fully dissolved, using gentle vortexing if necessary.

### Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra using standard pulse sequences. For <sup>1</sup>H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a larger number of scans is typically required due to the lower natural abundance of the <sup>13</sup>C isotope.
- Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## IR Spectroscopy

### Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **4-Phenylazobenzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press.
- Apply pressure to form a thin, transparent KBr pellet.

#### Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the background spectrum of the empty sample compartment.
- Record the spectrum of the sample over the desired wavenumber range (typically 4000-400  $\text{cm}^{-1}$ ).
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

## UV-Vis Spectroscopy

#### Sample Preparation:

- Prepare a stock solution of **4-Phenylazobenzoic acid** of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
- Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 1.0).

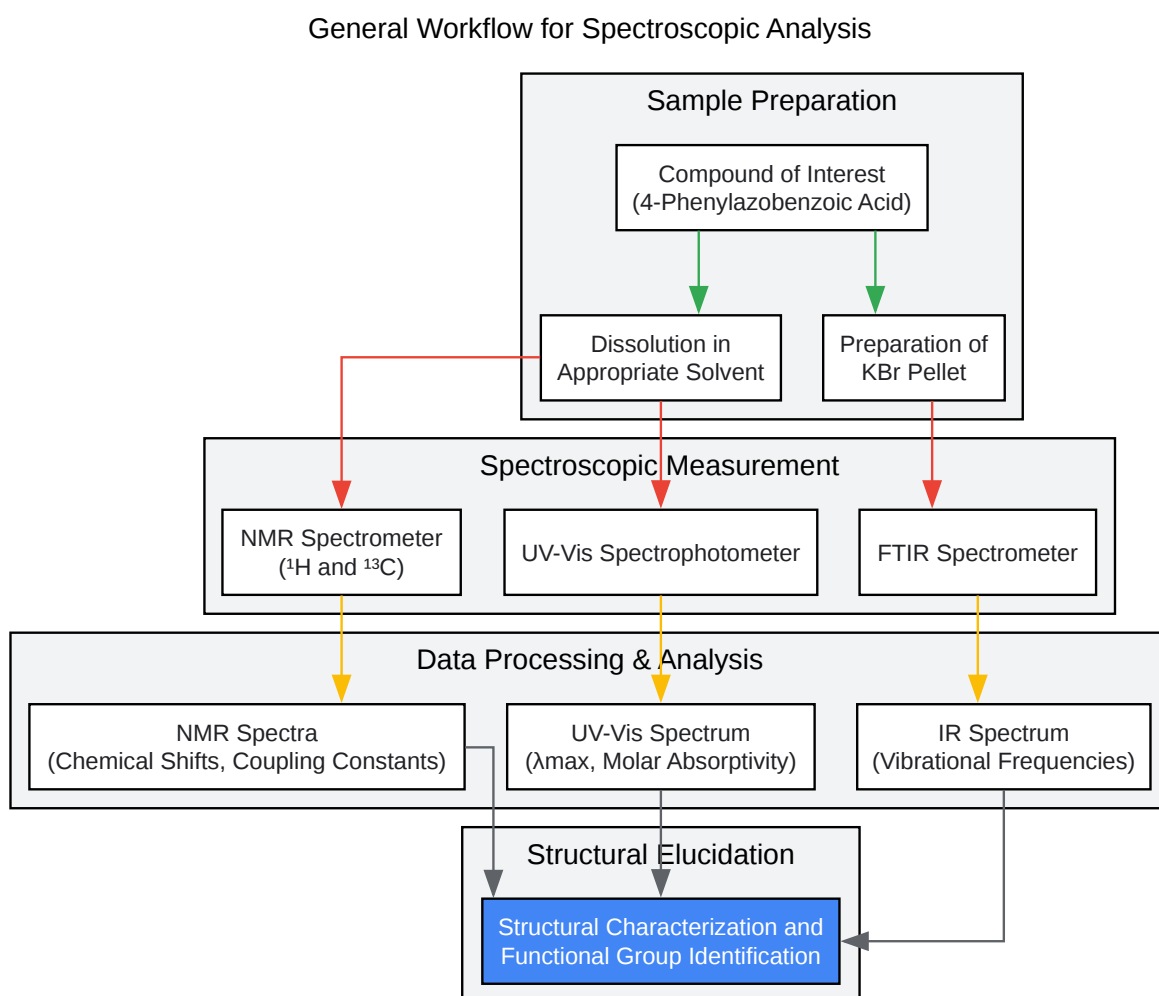
#### Data Acquisition:

- Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
- Fill a cuvette with the pure solvent to be used as a blank.
- Place the blank cuvette in the spectrophotometer and record the baseline.
- Rinse the cuvette with the sample solution and then fill it with the sample solution.

- Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
- Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) and record the absorbance value.
- Calculate the molar absorptivity ( $\epsilon$ ) using the Beer-Lambert law ( $A = \epsilon cl$ ), where  $A$  is the absorbance,  $c$  is the concentration in mol/L, and  $l$  is the path length of the cuvette in cm.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Phenylazobenzoic acid**.



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Caption: General workflow for spectroscopic analysis.

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